N-(3-(1H-imidazol-1-yl)propyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
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Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a complex organic compound featuring multiple heterocyclic structures, including imidazole, triazolo, and morpholine rings
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s worth noting that imidazole-containing compounds have been found to interact with a broad range of targets due to their diverse chemical and biological properties .
Mode of Action
Imidazole derivatives have been reported to show a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound’s interaction with its targets could lead to these effects.
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
The presence of the imidazole ring, which is known to be highly soluble in water and other polar solvents , could potentially influence its bioavailability.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the propyl chain, and subsequent reactions to incorporate the morpholino and triazolo groups. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using alkyl halides or sulfonates.
Major Products Formed:
Oxidation typically results in the formation of corresponding oxo-compounds.
Reduction reactions yield reduced derivatives of the compound.
Comparison with Similar Compounds
N-(3-(1H-imidazol-1-yl)propyl)-5-methoxy-1H-indole-2-carboxamide
N-(3-(1H-imidazol-1-yl)propyl)-5-morpholino-1H-indole-2-carboxamide
Uniqueness: N-(3-(1H-imidazol-1-yl)propyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is unique due to its specific combination of heterocyclic structures, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-7-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N9O/c1(4-22-5-3-15-10-22)2-16-14-17-12-11(19-21-20-12)13(18-14)23-6-8-24-9-7-23/h3,5,10H,1-2,4,6-9H2,(H2,16,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZYMKIXESXLQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=NNN=C32)NCCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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